molecular formula C20H27N7O2 B11182558 2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11182558
M. Wt: 397.5 g/mol
InChI Key: GKHJISMTDTYSKB-UHFFFAOYSA-N
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Description

1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a bipyrimidine core with piperidine and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its bipyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H27N7O2

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-6-oxo-1H-pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H27N7O2/c1-13-15(12-22-19(23-13)26-7-3-2-4-8-26)16-11-17(28)25-20(24-16)27-9-5-14(6-10-27)18(21)29/h11-12,14H,2-10H2,1H3,(H2,21,29)(H,24,25,28)

InChI Key

GKHJISMTDTYSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)C(=O)N)N4CCCCC4

Origin of Product

United States

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